An In-Depth Technical Guide to the Physicochemical Properties of Oligo-Ethylene Glycol Ethers: A Focused Analysis on 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane
An In-Depth Technical Guide to the Physicochemical Properties of Oligo-Ethylene Glycol Ethers: A Focused Analysis on 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane. Direct experimental data for this specific molecule is not extensively available in current scientific literature. Therefore, this document establishes a robust scientific baseline by presenting detailed data from its close structural analog, Tetraethylene Glycol Dimethyl Ether (Tetraglyme) . By analyzing the properties of tetraglyme, we can project the expected characteristics of the target molecule, providing valuable, actionable insights for researchers, scientists, and professionals in drug development. The guide delves into molecular structure, key physical properties, spectroscopic characterization, and potential applications, grounding all claims in authoritative sources and established analytical protocols.
Introduction and Strategic Rationale
In the fields of pharmaceutical sciences and materials research, oligo-ethylene glycol ethers, commonly known as glymes, are of significant interest. Their unique combination of properties—such as high polarity, aprotic nature, and excellent chemical stability—makes them versatile solvents and functional excipients.[1] The subject of this guide, 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane, is a specialized glyme derivative. A thorough literature search reveals a scarcity of direct experimental data for this compound.
To overcome this, we employ a standard, field-proven scientific approach: analysis by structural analogy. The closest and most extensively characterized analog is Tetraethylene Glycol Dimethyl Ether (CAS 143-24-8) , also known as tetraglyme.[2][3][4] This molecule shares the same pentaoxahexadecane backbone but terminates with methyl groups instead of the neopentyl (dimethylpropyl) group of our target molecule.
Causality of this Approach: The fundamental physicochemical behavior of the target molecule will be dominated by its polyether chain. The primary differences will arise from the increased steric bulk and hydrophobicity of the terminal 15,15-dimethyl substitution compared to the simple methyl group in tetraglyme. This guide will, therefore, present the established data for tetraglyme and provide expert analysis on how this terminal modification is expected to influence each property.
Molecular Structure and Core Identifiers
A clear understanding of the molecular architecture is fundamental to predicting its behavior. Below is a comparison of the target molecule and its primary analog, tetraglyme.
Molecular Structure Diagrams
Caption: Comparative molecular structures.
Core Chemical Identifiers
This table summarizes the key identifiers for tetraglyme, which serves as our reference compound. The values for the target molecule are predicted based on its structure.
| Property | 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (Predicted) | Tetraethylene Glycol Dimethyl Ether (Tetraglyme)[3][4][5] |
| CAS Number | Not Assigned | 143-24-8 |
| Molecular Formula | C13H28O5 | C10H22O5 |
| Molecular Weight | 264.36 g/mol | 222.28 g/mol |
| IUPAC Name | 1-(tert-butoxy)-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane | 1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane |
| Synonyms | Neopentyl-PEG4-Methyl Ether | Tetraglyme, 2,5,8,11,14-Pentaoxapentadecane |
Physicochemical Properties: Data and Expert Projections
The utility of a molecule in research and development is dictated by its physical properties. The following sections provide experimental data for tetraglyme and an expert projection for 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.
Physical State and Thermal Properties
Glymes are known for their high boiling points and low melting points, making them stable liquid solvents over a wide range of temperatures.[1]
| Property | Tetraethylene Glycol Dimethyl Ether (Experimental Data) | 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (Projection) | Justification for Projection |
| Appearance | Colorless Liquid[2][6] | Colorless Liquid | The fundamental polyether structure dictates the liquid state. |
| Melting Point | -30 °C[2][3][7][8] | -35 to -25 °C | The bulkier, less symmetrical neopentyl group may disrupt crystal packing, potentially lowering the melting point slightly, though the increased mass could counteract this. |
| Boiling Point | 275-276 °C (at 760 mmHg)[2][4][8] | > 280 °C | The significant increase in molecular weight and surface area will lead to stronger van der Waals forces, thus increasing the boiling point. |
| Flash Point | 141 °C (closed cup)[4] | ~150 °C | The higher boiling point and lower volatility suggest a correspondingly higher flash point. |
| Density | 1.009 g/mL (at 25 °C)[2][3][8] | ~0.98 - 1.00 g/mL | The addition of hydrocarbon character (more C-H bonds relative to C-O bonds) is expected to slightly decrease the density compared to the more compact tetraglyme. |
| Refractive Index | ~1.432 (at 20 °C)[6][8][9] | ~1.435 | The increased number of atoms and electrons will likely lead to a slight increase in the refractive index. |
Solubility and Partitioning Behavior
The amphiphilic nature of glymes, possessing both a hydrophobic alkyl backbone and hydrophilic ether oxygens, governs their solubility.
| Property | Tetraethylene Glycol Dimethyl Ether (Experimental Data) | 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (Projection) | Justification for Projection |
| Water Solubility | Miscible[2][6] | Soluble to Miscible | The polyether chain ensures high water solubility. The increased hydrocarbon character of the neopentyl group may slightly reduce miscibility but is unlikely to render it insoluble. |
| Solubility in Organics | Miscible with hydrocarbon solvents[4] | Miscible with hydrocarbon solvents | The ether backbone and alkyl groups ensure broad solubility in common organic solvents. The larger alkyl end-group will enhance solubility in nonpolar solvents. |
| LogP (Octanol/Water) | -0.84 to -1.51 (Calculated/Estimated)[7][10] | -0.5 to 0.0 | The addition of a C4H9-equivalent group will significantly increase the hydrophobicity, leading to a higher (less negative) LogP value. |
Spectroscopic and Analytical Characterization Protocols
Self-validating protocols are critical for confirming the identity, purity, and structure of any chemical entity. The following are standard, authoritative methods for characterizing a novel glyme like 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals for the target molecule would include:
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Distinct signals for each unique carbon environment are expected.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS)
MS provides the exact molecular weight, confirming the elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Rationale: ESI is a soft ionization technique suitable for polar molecules like glymes, which tend to form adducts with cations (e.g., Na⁺, K⁺). TOF provides high mass accuracy.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode. The glyme will readily form adducts like [M+Na]⁺.
-
Mass Analysis: Acquire the spectrum over a relevant m/z range. The expected monoisotopic mass for C₁₃H₂₈O₅ is 264.1937. The observed [M+Na]⁺ ion should be at m/z 287.1831.
-
Validation: The high-resolution mass measurement should be within 5 ppm of the theoretical value to confirm the elemental formula.
Workflow Diagram for Characterization
Caption: A typical workflow for the synthesis and analytical validation.
Applications and Relevance in Drug Development
Glymes, including tetraglyme, are highly valued in various scientific applications due to their stability and solvation properties.[1]
-
Aprotic Polar Solvents: Their high boiling point and chemical inertness make them ideal solvents for reactions involving strong bases or organometallics.[2] The target molecule, with its enhanced lipophilicity, could be an excellent phase-transfer catalyst.
-
Battery Technology: Glymes are extensively used as electrolyte solvents in lithium-ion and other next-generation batteries because they effectively solvate cations and have good electrochemical stability.[12]
-
Drug Formulation and Delivery: Poly-ethylene glycol (PEG) chains are famously used to "PEGylate" biologic drugs to improve their solubility, stability, and pharmacokinetic profiles. Short, defined-length oligo-glycols like the one discussed here can be used as discrete linkers in antibody-drug conjugates (ADCs) or as solubilizing excipients for poorly water-soluble small molecules. The neopentyl group on the target molecule provides a more hydrophobic domain, which could be leveraged for specific non-covalent interactions with drug molecules.
Conclusion
While 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane remains a novel chemical entity without a broad base of published experimental data, its physicochemical properties can be reliably projected through a rigorous analysis of its close structural analog, tetraglyme. We predict it to be a stable, high-boiling point liquid with excellent and versatile solubility, distinguished from tetraglyme by a greater lipophilicity and steric bulk at one terminus. The analytical protocols detailed herein provide a clear and authoritative pathway for its future characterization. This guide serves as a foundational resource for any researcher or developer looking to synthesize or utilize this promising molecule in advanced applications.
References
-
East Harbour Group. (n.d.). TETRAETHYLENE GLYCOL DIMETHYL EITHER TEGDME Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetraethylene glycol dimethyl ether. Retrieved from [Link]
-
The Good Scents Company. (n.d.). tetraethylene glycol dimethyl ether. Retrieved from [Link]
-
Ottokemi. (n.d.). Tetraethylene glycol dimethyl ether, 99%. Retrieved from [Link]
-
Chemie Express GmbH. (n.d.). distributor Tetraethyleneglycoldimethylether cas 143-24-8. Retrieved from [Link]
-
ChemBK. (2024). Tetraethylene glycol dimethyl ether. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TETRAETHYLENE GLYCOL DIMETHYL ETHER. Retrieved from [Link]
-
PubChem. (n.d.). 2,5,8,11,14-Pentaoxahexadecane. Retrieved from [Link]
-
PubChem. (n.d.). Tetraglyme. Retrieved from [Link]
- Tang, S., & Zhao, H. (2014). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. RSC Advances, 4(20), 10189-10209.
- Zhang, H., et al. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. Frontiers in Chemistry, 10, 967677.
-
Simco. (2026). The Role of Glyme in Advanced Battery Electrolyte Formulations. Retrieved from [Link]
Sources
- 1. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetraethylene glycol dimethyl ether - Wikipedia [en.wikipedia.org]
- 3. Tetraethylene glycol dimethyl ether, 99% 143-24-8 India [ottokemi.com]
- 4. Tetraethylene glycol dimethyl ether, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Tetraglyme | C10H22O5 | CID 8925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. distributor Tetraethyleneglycoldimethylether cas 143-24-8 [chemie-express.com]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. Tetraethylene glycol dimethyl ether CAS#: 143-24-8 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. tetraethylene glycol dimethyl ether, 143-24-8 [thegoodscentscompany.com]
- 11. rsc.org [rsc.org]
- 12. nbinno.com [nbinno.com]
